Introduction to a Versatile Fluorophore: 5-Carboxy Rhodamine-6G
Introduction to a Versatile Fluorophore: 5-Carboxy Rhodamine-6G
An In-Depth Technical Guide to 5-Carboxy Rhodamine-6G for Advanced Research Applications
5-Carboxy Rhodamine-6G (5-CR6G) is a fluorescent dye belonging to the rhodamine family, a class of fluorophores renowned for their brightness and photostability.[1][] Unlike its parent molecule, Rhodamine 6G, 5-CR6G possesses a carboxylic acid group on its phenyl ring. This seemingly minor modification is, in fact, its most critical feature, transforming it from a simple dye into a versatile tool for bioconjugation. This carboxyl group serves as a chemical handle for covalently attaching the bright, photostable rhodamine core to biomolecules of interest, such as proteins, antibodies, and nucleic acids.[][3]
Rhodamine dyes, in general, offer significant advantages over other common fluorophores like fluorescein. They exhibit greater resistance to photobleaching and their fluorescence is stable over a broad pH range (typically 4 to 10), making them highly reliable for experiments in physiological buffers.[1] 5-CR6G conjugates are noted for having higher fluorescence quantum yields than those of tetramethylrhodamine (TRITC) and possess spectral properties that conveniently fall between fluorescein and TRITC, expanding the options for multicolor imaging experiments.[4][5][6]
It is crucial for researchers to be aware that this dye is often supplied as a mixture of two positional isomers: 5-Carboxyrhodamine 6G and 6-Carboxyrhodamine 6G.[4][5][7][8] While this mixture is suitable for many applications, the pure 5-isomer is recommended for complex biological studies where absolute reproducibility is paramount, as the minor positional difference can sometimes affect the biological properties of the final conjugate.[9]
Physicochemical and Spectral Profile
The utility of a fluorophore is defined by its photophysical properties. 5-CR6G exhibits a combination of high molar absorptivity and a high quantum yield, which results in exceptionally bright fluorescent conjugates.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₇ClN₂O₅ | [10] |
| Molecular Weight | ~494.97 g/mol | [7][8] |
| Appearance | Orange-red solid | [7] |
| Solubility | Moderately soluble in DMSO, DMF | [7][11] |
| Excitation Maximum (λex) | 520 - 525 nm | [5][6][7] |
| Emission Maximum (λem) | 546 nm | [5][7][8] |
| Extinction Coefficient (ε) | ~94,000 cm⁻¹M⁻¹ | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.95 (for parent R6G) | [12][13] |
The peak absorption at approximately 525 nm makes 5-CR6G an excellent match for common laser lines, particularly the 514 nm line of the argon-ion laser, ensuring efficient excitation.[6]
Core Application: Covalent Labeling of Biomolecules
The primary utility of 5-CR6G in modern life sciences is as a labeling reagent. The carboxyl group is not reactive itself but is readily converted into a more reactive species, most commonly an N-hydroxysuccinimidyl (NHS) ester . This amine-reactive derivative, 5-CR6G-SE, efficiently labels primary amines (—NH₂) found on biomolecules.[3][6]
The Chemistry of Amine-Reactive Labeling
The NHS ester of 5-CR6G reacts with primary amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. This reaction is highly pH-dependent. The optimal pH is between 8.3 and 8.5.[14][15]
-
Causality: At a pH below ~8, the primary amines are predominantly protonated (—NH₃⁺), rendering them unreactive. At a pH significantly above 9.0, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water instead of the target amine, reducing labeling efficiency. Therefore, maintaining a pH of 8.3-8.5 is a critical parameter that balances amine reactivity with NHS ester stability.
Self-Validating Protocol for Protein Labeling with 5-CR6G NHS Ester
This protocol provides a robust workflow for labeling an antibody, incorporating essential steps for validation and characterization of the final conjugate.
Required Reagents:
-
Antibody (or other protein) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS). Crucially, buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester. [16]
-
5-CR6G, SE (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[17]
-
Purification column (e.g., desalting spin column or gel filtration column like Sephadex G-25)
-
Spectrophotometer
Methodology:
-
Reagent Preparation:
-
Protein Solution: Prepare the antibody at a concentration of 1-5 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Dye Stock Solution: Immediately before use, dissolve 1 mg of 5-CR6G, SE in 100 µL of anhydrous DMSO to create a ~10 mg/mL stock solution.[17] Vortex briefly to ensure complete dissolution. Expert Insight: NHS esters are moisture-sensitive. Using anhydrous solvent and preparing the solution fresh is vital for maximal reactivity.
-
-
Labeling Reaction:
-
Molar Ratio Calculation: Determine the optimal molar ratio of dye to protein. A common starting point for antibodies is a 5:1 to 10:1 molar excess of dye.[17] This ratio may require optimization depending on the protein.
-
Reaction Incubation: Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. Protect the reaction from light and incubate for 1 hour at room temperature.[11][17]
-
-
Purification of the Conjugate (Validation Step 1):
-
The goal is to separate the labeled protein from the unreacted, free dye. This is a critical validation step, as residual free dye will lead to high background signal and inaccurate characterization.
-
Equilibrate a gel filtration or desalting column according to the manufacturer's instructions with PBS or your desired storage buffer.
-
Apply the reaction mixture to the column. The larger, labeled antibody will elute first, while the smaller, free dye molecules are retained and elute later.
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Characterization: Determining the Degree of Labeling (DOL) (Validation Step 2):
-
The DOL (the average number of dye molecules per protein molecule) is a key metric of a successful conjugation.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the dye's absorption maximum, ~525 nm (A₅₂₅, for 5-CR6G).
-
Calculate the DOL using the following formula: DOL = (A₅₂₅ × ε_protein) / ((A₂₈₀ - (A₅₂₅ × CF₂₈₀)) × ε_dye) Where:
-
An optimal DOL for antibodies is typically between 2 and 5. Over-labeling can lead to protein denaturation and loss of function.
-
-
Storage:
-
Store the purified, characterized conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[17]
-
Workflow Visualization
Caption: Workflow for the self-validating conjugation of 5-CR6G NHS ester to a protein.
Applications in Advanced Cellular Analysis
Once conjugated to a biomolecule, 5-CR6G serves as a robust reporter in a variety of fluorescence-based assays.
-
Fluorescence Microscopy: 5-CR6G-labeled antibodies are workhorses in immunofluorescence (IF), allowing for the precise visualization of target proteins within fixed or living cells. Its photostability is a distinct advantage over dyes like FITC during image acquisition, especially in techniques that require intense illumination.[1][18]
-
Flow Cytometry: The bright fluorescence of 5-CR6G makes it well-suited for flow cytometry, where it can be used to identify and quantify cell populations based on the expression of specific surface or intracellular markers.[12][18]
-
Nucleic Acid Analysis: Amine-modified oligonucleotides can be labeled with 5-CR6G, SE for use as probes in applications like fluorescence in situ hybridization (FISH) or in automated DNA sequencing.[19]
Visualization of an Immunofluorescence Application
The following diagram illustrates how a 5-CR6G-labeled secondary antibody is used to detect a target protein in a typical indirect immunofluorescence workflow.
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- 8. 5(6)-CR6G [5-(and 6)-Carboxyrhodamine 6G] | AAT Bioquest [aatbio.com]
- 9. 5-Carboxyrhodamine 6G maleimide | AAT Bioquest [aatbio.com]
- 10. 5-carboxyrhodamine-6G [180144-69-8] | Chemsigma [chemsigma.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 13. omlc.org [omlc.org]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. youdobio.com [youdobio.com]
- 18. researchgate.net [researchgate.net]
- 19. 5-CR 6G, SE (5-Carboxyrhodamine 6G, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
